N-(Chloroacetoxy)succinimide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZGNRBFMASABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501641 | |
| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27243-15-8 | |
| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing N Chloroacetoxy Succinimide Within Active Ester Chemistry
N-(Chloroacetoxy)succinimide belongs to the class of active esters, which are pivotal in modern organic and bioorganic chemistry. spbu.ru Active esters are carboxylic acid esters with an electron-withdrawing group in the alcohol moiety, which enhances their reactivity towards nucleophiles. This heightened reactivity makes them excellent acylating agents, particularly for the formation of amide bonds in a controlled manner. spbu.ru
The core of this compound's function lies in its N-hydroxysuccinimide (NHS) ester structure. thermofisher.com The succinimidyl group is an effective leaving group, facilitating the reaction with primary and secondary amines to form stable amide linkages. thermofisher.comnih.gov The presence of the chloroacetoxy group further enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive reagent. This allows for efficient reactions with nucleophiles such as the N-termini of peptides or the amine groups on lysine (B10760008) residues in proteins, even under mild conditions. bath.ac.uk
A crucial aspect of using active esters like this compound in aqueous environments is the competition between aminolysis (the desired reaction with an amine) and hydrolysis (reaction with water). nih.gov The rate of hydrolysis of NHS esters increases with pH, which can reduce the efficiency of the desired conjugation. thermofisher.comnih.gov However, this compound has demonstrated a preference for N-terminal modifications under slightly acidic conditions (pH 6.5), offering a degree of selectivity.
Table 1: Comparison of this compound with Other Active Esters
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters (General) | N-(Benzoyloxy)succinimide |
| Reactive Group | Chloroacetoxy | Varies (depends on the activated carboxylic acid) | Benzoyloxy |
| Primary Application | Introduction of chloroacetyl groups, peptide modification, bioconjugation. scbt.com | General amine coupling, protein crosslinking, antibody labeling. | Amine modification. |
| Reactivity | High, due to the electron-withdrawing chloroacetoxy group. | Generally high, used for efficient amine coupling. thermofisher.com | Reacts non-selectively with amines. |
| Selectivity | Shows preference for N-terminal modifications at pH 6.5. | Generally reactive with primary amines. bath.ac.uk | Non-selective towards amines. |
| Key Advantage | Enables site-specific modifications like thiol-mediated cyclization after chloroacetylation. | Well-established and widely used for a variety of bioconjugation applications. | A different reactivity profile for specific applications. |
| Competing Reaction | Susceptible to hydrolysis in aqueous solutions. thermofisher.comnih.gov | Hydrolysis is a significant competing reaction, especially at higher pH. nih.gov | Also subject to hydrolysis. |
Synthetic Methodologies and Reaction Pathways of N Chloroacetoxy Succinimide
Established Synthetic Routes to N-(Chloroacetoxy)succinimide
The primary and most established method for synthesizing this compound involves the chloroacetylation of N-hydroxysuccinimide (NHS). This reaction is typically performed by treating NHS with chloroacetyl chloride in an appropriate anhydrous aprotic solvent, such as chloroform (B151607) or tetrahydrofuran (B95107) (THF). ambeed.com
A common procedure involves dissolving N-hydroxysuccinimide in the chosen solvent, followed by the addition of a base, typically a tertiary amine like triethylamine (B128534), to act as an acid scavenger. ambeed.com The reaction mixture is cooled, often to 0°C, before the dropwise addition of chloroacetyl chloride. ambeed.comambeed.com Maintaining a low temperature is crucial to control the exothermic reaction and minimize the formation of byproducts. After the addition is complete, the reaction is stirred for a short period at low temperature to ensure completion. ambeed.comambeed.com The resulting product is then typically isolated by washing the reaction mixture with ice-cold water and brine, followed by drying and purification. ambeed.comambeed.com
An alternative, though less common, route involves the use of the thallium salt of N-hydroxysuccinimide (TlONSu). cdnsciencepub.com This method involves stirring a suspension of TlONSu with chloroacetyl chloride in a dry solvent like chloroform at room temperature. cdnsciencepub.com The reaction yields the desired product along with thallium chloride, which precipitates and can be removed by filtration. cdnsciencepub.com
The table below summarizes typical reaction conditions for the synthesis from N-hydroxysuccinimide and chloroacetyl chloride.
| Parameter | Condition | Source |
| Reactants | N-hydroxysuccinimide, Chloroacetyl chloride | ambeed.com |
| Base | Triethylamine | ambeed.com |
| Solvent | Chloroform, Dichloromethane, THF | ambeed.com |
| Temperature | 0°C to room temperature | ambeed.com |
| Reaction Time | 0.5 to 6 hours | ambeed.com |
| Molar Ratio | ~1:1.1 (NHS:Chloroacetyl chloride) |
Mechanistic Investigations of Reactions Involving the Chloroacetyl Moiety
The chloroacetyl group is an electrophilic center that readily participates in several key reaction types, making it a versatile handle for chemical modifications. cymitquimica.com
The chlorine atom on the acetyl group is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. cymitquimica.com This allows this compound, or molecules derivatized with it, to undergo nucleophilic substitution reactions. A prominent example is the reaction with thiol groups, such as the side chain of cysteine residues in peptides. The thiol's sulfur atom acts as a nucleophile, displacing the chloride to form a stable thioether bond. google.com This reaction is highly efficient and is often employed for site-specific conjugation and cyclization of peptides. google.com Other nucleophiles, including amines and alcohols, can also react at this site under appropriate conditions.
The N-hydroxysuccinimide (NHS) ester portion of the molecule is a highly effective acylating agent. cymitquimica.com The NHS moiety is an excellent leaving group, which facilitates the transfer of the chloroacetyl group to nucleophiles, primarily primary and secondary amines, to form stable amide bonds. rsc.org This amidation reaction is a cornerstone of bioconjugation chemistry, used extensively for labeling proteins and other biomolecules. The reaction is typically rapid and proceeds under mild conditions. Similarly, alcohols can be acylated to form esters, although this reaction is generally less common than amidation. The carbonyl groups within the succinimide (B58015) ring enhance the electrophilic character of the ester's carbonyl carbon, promoting the acylation process. cymitquimica.com
Derivatization Strategies Utilizing the Succinimide Ester Functionality
The succinimide ester is predominantly used to introduce the chloroacetyl group onto other molecules, a process known as derivatization. sigmaaldrich.cn This strategy is central to its application in peptide synthesis and modification. google.com By reacting this compound with the N-terminal amine of a peptide or the epsilon-amino group of a lysine (B10760008) residue, a chloroacetyl group is covalently attached. tum.de This newly installed chloroacetyl moiety then serves as a reactive site for subsequent modifications, such as intramolecular cyclization via reaction with a downstream cysteine residue or conjugation to another molecule. google.com This two-step approach allows for precise, site-specific modifications that are crucial in the development of therapeutic peptides, antibody-drug conjugates, and other complex biomolecular structures. tum.dersc.org
Considerations for Optimized Synthetic Yields and Purity in Laboratory Settings
Achieving high yield and purity in the synthesis of this compound requires careful control over reaction parameters and purification methods. azom.com
Key Synthetic Considerations:
Stoichiometry: Precise control of the molar ratio of reactants is critical. An excess of chloroacetyl chloride can lead to side reactions, while an unbalanced ratio may result in the formation of byproducts like N,N-bis(chloroacetoxy)succinimide. A slight excess of chloroacetyl chloride (e.g., a 1:1.1 molar ratio of NHS to chloroacetyl chloride) is often used to ensure full conversion of the starting material.
Temperature Control: The reaction is often exothermic, and maintaining a low temperature (e.g., 0-5°C) is essential to minimize side reactions and prevent degradation of the product.
Anhydrous Conditions: The use of anhydrous solvents is necessary to prevent the hydrolysis of chloroacetyl chloride, which would reduce the yield of the desired product.
Purification Strategies:
Recrystallization: The crude product is commonly purified by recrystallization. Solvents such as ethyl acetate (B1210297), glacial acetic acid, or mixtures containing hexane (B92381) are effective for obtaining a white, crystalline solid product. researchgate.netambeed.com
Washing: Washing the crude product with water is a key step to remove the triethylamine hydrochloride salt formed during the reaction. ambeed.com
Chromatography: In cases where recrystallization does not yield a product of sufficient purity, column chromatography can be employed as an alternative purification method.
The purity of the final product can be verified through analytical techniques such as melting point determination (reported as 109-114°C) and NMR spectroscopy. chemicalbook.com
| Challenge | Mitigation Strategy | Source |
| Side Reactions (e.g., formation of N,N-bis(chloroacetoxy)succinimide) | Control stoichiometry (e.g., 1:1.05 to 1:1.1 molar ratio of NHS to chloroacetyl chloride) | |
| Hydrolysis of Chloroacetyl Chloride | Use anhydrous solvents and a nitrogen atmosphere | |
| Removal of Byproducts (e.g., triethylamine HCl) | Wash the reaction mixture with cold water and brine | ambeed.comambeed.com |
| Achieving High Purity | Purify via recrystallization (e.g., from ethyl acetate or acetic acid) or column chromatography | researchgate.net |
Advanced Applications in Organic Synthesis
N-(Chloroacetoxy)succinimide as a Reagent for Selective Functionalization
The dual reactivity of this compound makes it an excellent tool for the selective modification of various organic molecules. The N-hydroxysuccinimide ester provides a highly reactive site for acylation, particularly of amines, while the chloroacetyl group offers a handle for subsequent nucleophilic substitution or other transformations.
Activation of Isatin (B1672199) Derivatives
Isatin and its derivatives are important scaffolds in medicinal chemistry, known for a wide range of biological activities. The functionalization of the isatin nitrogen (N-1 position) is a common strategy to modulate these properties. N-alkylation and N-acylation are key methods for introducing diverse substituents at this position.
While direct examples involving this compound are not extensively documented in readily available literature, its application can be inferred from the well-established reactivity of similar reagents. The N-hydroxysuccinimide ester moiety of this compound is a potent acylating agent for the isatin nitrogen. The reaction would proceed via nucleophilic attack of the deprotonated isatin nitrogen onto the carbonyl carbon of the NHS ester, leading to the formation of N-chloroacetylisatin and releasing N-hydroxysuccinimide as a byproduct. This transformation introduces a reactive chloroacetyl group onto the isatin core, which can then be used for further synthetic elaborations.
The general conditions for such N-acylations of isatin often involve a base to deprotonate the isatin NH, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride in an aprotic polar solvent like dimethylformamide (DMF).
Table 1: Representative Conditions for N-Acylation of Isatin
| Acylating Agent | Base | Solvent | Temperature | Outcome |
| Chloroacetyl chloride | K2CO3 | DMF | Room Temperature | N-chloroacetylisatin |
| Acetic anhydride (B1165640) | Reflux | Neat | Reflux | N-acetylisatin researchgate.net |
The resulting N-chloroacetylisatin is a versatile intermediate. The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, or azides, to generate a library of N-substituted isatin derivatives with potential biological applications.
Preparation of Organometallic Complexes
This compound is utilized in the preparation of organometallic complexes. The N-hydroxysuccinimide ester can react with nucleophilic organometallic species. For instance, it can be used to introduce a chloroacetoxy functionalized ligand to a metal center. The resulting complex would contain a reactive chloroacetyl group that can be further modified, for example, by attaching it to a biological molecule or a solid support.
While specific examples detailing the synthesis of organometallic complexes using this compound are not abundant in the literature, the principle relies on the reactivity of N-hydroxysuccinimide esters with metal centers or their associated ligands. The reaction would likely involve the displacement of the N-hydroxysuccinimide group by a nucleophilic metal complex. The chloroacetyl moiety provides a secondary reactive site for further functionalization of the organometallic complex.
Role in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govbeilstein-journals.org The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis.
This compound, with its two distinct electrophilic sites, is a prime candidate for participation in MCRs. It can act as a bifunctional electrophile, reacting sequentially with different nucleophiles. For instance, the more reactive N-hydroxysuccinimide ester could first react with a primary amine. The resulting intermediate, now containing a chloroacetamide moiety, could then participate in a subsequent intramolecular or intermolecular reaction involving the chloroacetyl group.
This sequential reactivity allows for the construction of complex molecular architectures in a single operation. For example, a hypothetical MCR could involve the reaction of this compound with an amino acid and a third component. The initial reaction would likely occur between the amino group of the amino acid and the NHS ester. The resulting intermediate could then undergo an intramolecular cyclization via reaction of the carboxylic acid with the chloroacetyl group, or it could react with another external nucleophile. The design of such MCRs allows for the rapid generation of diverse chemical libraries. nih.gov
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. The development of efficient methods for their synthesis is a central goal of organic chemistry. Chloroacetamides are versatile intermediates for the synthesis of various nitrogen heterocycles through both radical and non-radical pathways.
By serving as a precursor to chloroacetamide derivatives, this compound is a valuable starting material for the synthesis of complex heterocyclic scaffolds. For instance, reaction of this compound with a primary amine yields an N-substituted chloroacetamide. This intermediate can then undergo intramolecular cyclization to form various heterocyclic rings, such as lactams, piperazines, or morpholines, depending on the structure of the amine.
Table 2: Examples of Heterocycles Synthesized from Chloroacetamide Derivatives
| Chloroacetamide Precursor | Reaction Type | Resulting Heterocycle |
| N-alkenyl chloroacetamide | Radical cyclization | Pyrrolidinone |
| N-(2-hydroxyethyl)chloroacetamide | Intramolecular Williamson ether synthesis | Morpholinone |
| N-(2-aminoethyl)chloroacetamide | Intramolecular nucleophilic substitution | Piperazinone |
Development of Novel Linkers and Bioconjugation Reagents
Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical sciences, with applications in antibody-drug conjugates (ADCs), diagnostic assays, and proteomics. nih.gov The development of novel linkers with specific reactivity and stability is crucial for advancing these fields.
This compound is an excellent scaffold for the design of bifunctional linkers. The N-hydroxysuccinimide ester reacts efficiently and specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins, under mild aqueous conditions. nih.gov The chloroacetyl group, on the other hand, is a stable and selective alkylating agent for thiol groups, such as those found in cysteine residues.
This dual reactivity allows for the specific and sequential conjugation of two different molecules. For example, a protein containing an accessible lysine residue can be reacted with this compound. The resulting protein, now functionalized with a chloroacetyl group, can then be conjugated to a second molecule containing a thiol group, such as a peptide, a small molecule drug, or another protein.
Table 3: Reactive Groups in Bioconjugation
| Reactive Group | Target Functional Group | Resulting Linkage |
| N-Hydroxysuccinimide ester | Primary amine (e.g., Lysine) | Amide bond |
| Chloroacetyl | Thiol (e.g., Cysteine) | Thioether bond |
| Maleimide | Thiol (e.g., Cysteine) | Thioether bond (via Michael addition) |
The stability of the resulting amide and thioether bonds is a significant advantage of using this compound-based linkers in bioconjugation. This ensures the integrity of the bioconjugate under physiological conditions. The versatility of this reagent allows for the creation of a wide range of bioconjugates with tailored properties for various applications in research, diagnostics, and therapeutics.
Applications in Chemical Biology and Medicinal Chemistry Research
N-(Chloroacetoxy)succinimide in Protein and Peptide Modification
The reactivity of this compound towards amine groups, particularly the N-terminal α-amine of peptides and proteins, has made it a key tool for their modification. This allows for the introduction of a chloroacetyl handle, which can then be used for various downstream applications.
This compound is widely used for the site-specific chloroacetylation of the N-terminus of peptides. nih.govnih.gov This reaction is typically performed on solid-phase supported peptides, where the N-terminal amine is the most accessible nucleophile. nih.govnih.gov The resulting N-chloroacetylated peptide is a key intermediate for several applications, most notably the synthesis of cyclic peptides.
The Random Non-standard Peptide Integrated Discovery (RaPID) platform, for instance, utilizes N-chloroacetylated amino acids as initiators for in vitro translation. nih.govd-nb.info This allows for the generation of large libraries of cyclic peptides, where the chloroacetyl group reacts with a downstream cysteine residue to form a stable thioether linkage, effectively cyclizing the peptide. nih.govd-nb.info This method has been instrumental in the discovery of high-affinity peptide ligands for various protein targets. nih.gov
| Application | Methodology | Key Findings | References |
| Peptide Cyclization | N-terminal chloroacetylation followed by intramolecular reaction with a cysteine residue. | Generation of cyclic peptide libraries for drug discovery. | nih.govd-nb.info |
| Ipglycermide Synthesis | N-chloroacetylation of the N-terminal tyrosine of the peptide sequence. | Discovery of potent inhibitors of phosphoglycerate mutases. | nih.gov |
The chloroacetyl group introduced by this compound serves as a reactive "warhead" for the development of covalent inhibitors. biorxiv.org These inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action.
In covalent ligand discovery, libraries of chloroacetamide-containing fragments are screened against a target protein or proteome to identify "hits" that covalently modify the protein. nih.govrsc.org this compound is used to synthesize these chloroacetamide fragments by reacting it with various amine-containing scaffolds. nih.govrsc.org This approach has been successfully used to identify covalent ligands for a range of targets, including enzymes and proteins involved in disease pathways. nih.gov
Chemoproteomic platforms are often employed to assess the selectivity of these covalent ligands across the entire proteome. nih.govnih.gov This involves treating cell lysates with the covalent ligand and then using mass spectrometry to identify which proteins have been modified. nih.gov This information is crucial for optimizing the ligand to minimize off-target effects.
| Target Class | Screening Method | Outcome | References |
| Deubiquitinating enzymes (DUBs) | Chemoproteomics screening of chloroacetamide fragments. | Identification of novel DUB-specific covalent fragments. | nih.gov |
| Protein Phosphatase 2A (PP2A) | Chemoproteomics to map druggable hotspots. | Discovery of a covalent ligand that activates PP2A and impairs breast cancer cell proliferation. | nih.gov |
Application in Proteomics and Chemoproteomics Studies
This compound plays a role in chemical proteomics, a field that utilizes chemical probes to study protein function and interactions within a complex biological system. nih.govnih.gov
A key challenge in proteomics is to analyze the proteome of specific subcellular compartments. nih.govacs.org One approach involves the design of organelle-localizable reactive molecules (ORMs). nih.gov These molecules consist of a reactive group, such as a chloroacetyl group, attached to a moiety that directs the molecule to a specific organelle, like the nucleus or mitochondria. acs.org While the direct use of this compound in published ORMs is not explicitly detailed in the provided context, the principle of using a reactive electrophile like a chloroacetamide is central to this strategy. acs.org Once localized, the ORM can covalently label proteins in its vicinity, allowing for their subsequent identification by mass spectrometry. nih.govacs.org This provides a snapshot of the proteome within a specific subcellular environment. nih.gov
Building on the concept of ORMs, this compound can be a precursor for creating organelle-specific labeling reagents. acs.org By conjugating this compound to a molecule known to accumulate in a particular organelle, researchers can generate a probe that will preferentially label proteins within that compartment. acs.org For example, a molecule that targets the lysosome could be derivatized with a chloroacetyl group using this compound, creating a lysosome-specific protein labeling reagent. acs.org This strategy allows for the enrichment and identification of the lysosomal proteome, providing insights into the functions of this organelle. acs.org
Oligosaccharide Derivatization for Synthetic N-Linked Glycoconjugate Production
This compound has been utilized in a method for the derivatization of oligosaccharides to produce synthetic N-linked glycoconjugates. google.comgoogle.com This process is significant because it allows for the maintenance of the β-anomeric configuration of the N-linked glycoconjugate, which is crucial for its biological activity. google.comgoogle.com
The method involves converting a glycosylamine derivative of an oligosaccharide into a haloacetylated derivative, preferably a chloroacetylated derivative, as an intermediate. google.comgoogle.com This is achieved by reacting the glycosylamine with a reagent capable of donating a chloroacetyl group. The use of chloroacetic anhydride (B1165640) in this step has been shown to result in an intermediate that is approximately 98% in the β-anomeric configuration. google.com While the provided text focuses on chloroacetic anhydride, the principle extends to other chloroacetylating agents. This haloacetylated intermediate can then be used to form the final synthetic N-linked glycoconjugate. google.comgoogle.com This approach represents a significant advancement over previous methods that often resulted in a mixture of anomers. google.com
Contributions to Structure-Activity Relationship (SAR) Studies of Bioactive Molecules and Derivatives
This compound plays a significant role in the study of structure-activity relationships (SAR), a critical aspect of medicinal chemistry and drug discovery. SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in its biological effects, researchers can identify the key chemical features, or pharmacophores, responsible for its activity.
The utility of this compound in SAR studies stems from its function as a chloroacetylating agent. It readily introduces a chloroacetyl group (-COCH2Cl) onto nucleophilic sites of bioactive molecules, such as amines, phenols, and thiols. This modification allows for the exploration of how the addition of this reactive group influences the molecule's interaction with its biological target.
Key Contributions of this compound to SAR Studies:
Probing Binding Sites: The chloroacetyl group is an electrophilic moiety that can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in the binding sites of proteins and enzymes. By incorporating this group into a series of analog compounds, researchers can map the proximity of these nucleophilic residues within the target's binding pocket. This information is invaluable for designing more potent and selective inhibitors.
Modulating Bioactivity: The introduction of the chloroacetoxy group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and steric bulk. These changes can, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for its target. SAR studies with chloroacetylated derivatives help to elucidate these effects.
Development of Covalent Inhibitors: The ability of the chloroacetyl group to form covalent bonds has been exploited in the design of irreversible inhibitors. In SAR studies, this compound can be used to convert a reversible-binding lead compound into a covalent inhibitor. The resulting data helps to understand the requirements for covalent bond formation and its impact on the duration and potency of the biological effect.
Table 1: Examples of Bioactive Molecules Modified with this compound for SAR Studies
| Bioactive Molecule Class | Purpose of Modification | Resulting Information |
| Peptides and Peptidomimetics | Introduction of a reactive handle for cyclization or conjugation. | Elucidation of conformational requirements for activity and development of more stable and potent analogs. u-tokyo.ac.jp |
| Enzyme Inhibitors | Covalent modification of active site residues. | Identification of key nucleophilic residues and the design of irreversible inhibitors. researchgate.net |
| Receptor Ligands | Probing the ligand-binding pocket for nucleophilic amino acids. | Mapping of the receptor binding site and optimization of ligand-receptor interactions. |
Integration into Biodegradable Polymer Synthesis
The field of biodegradable polymers has gained significant attention for applications in medicine, such as drug delivery systems and tissue engineering scaffolds. upc.edu this compound and related compounds are valuable tools in the synthesis and functionalization of these polymers. upc.edu
The chloroacetyl group introduced by this compound can serve as a reactive site for further chemical modifications of the polymer. This allows for the attachment of various molecules, including drugs, targeting ligands, and imaging agents, to the polymer backbone.
Role in Biodegradable Polymer Synthesis:
Functional Monomer Synthesis: this compound can be used to synthesize monomers containing a chloroacetyl group. These functionalized monomers can then be polymerized to create biodegradable polymers with pendant reactive groups. For instance, it can be used in the synthesis of N-(α-haloacyl)-α-amino acids, which are precursors to morpholine-2,5-dione (B184730) derivatives used in the ring-opening polymerization of poly(ester amide)s (PEAs). upc.edu
Post-Polymerization Modification: Alternatively, a pre-formed biodegradable polymer with nucleophilic side chains (e.g., hydroxyl or amino groups) can be reacted with this compound. This post-polymerization modification strategy allows for the introduction of chloroacetyl groups onto the surface or throughout the matrix of the polymer.
Crosslinking of Polymers: The reactive chloroacetyl groups on the polymer chains can be used for crosslinking, which can improve the mechanical properties and control the degradation rate of the polymer. For example, reaction with a dithiol crosslinker can form a biodegradable hydrogel.
Table 2: Applications of this compound in Biodegradable Polymer Synthesis
| Polymer Type | Method of Integration | Application |
| Poly(ester amide)s (PEAs) | Synthesis of functionalized monomers for ring-opening polymerization. upc.edu | Drug delivery, tissue engineering. upc.edu |
| Polysaccharides (e.g., Chitosan) | Post-polymerization modification of hydroxyl and amino groups. | Development of functional biomaterials for wound healing and drug delivery. |
| Polyesters (e.g., Poly(lactic-co-glycolic acid)) | End-group functionalization. | Creation of block copolymers and targeted drug delivery systems. |
Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-(Chloroacetoxy)succinimide and its Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups.
For this compound, ¹H NMR spectroscopy is used to identify the different types of protons present in the molecule. The protons of the succinimide (B58015) ring typically appear as a characteristic singlet, while the protons on the chloroacetoxy group's methylene (B1212753) (CH₂) group also produce a distinct singlet at a different chemical shift. The integration of these signals confirms the ratio of protons in the molecule, and their chemical shifts provide clues about their electronic environment.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the succinimide ring, the methylene carbons of the succinimide, the carbonyl carbon of the chloroacetate (B1199739) group, and the methylene carbon adjacent to the chlorine atom.
When this compound is used in a chemical reaction, for instance, to introduce a chloroacetoxy group onto a target molecule, NMR is crucial for characterizing the resulting product. By comparing the NMR spectrum of the product with that of the starting materials, chemists can confirm the success of the reaction. The appearance of new signals corresponding to the chloroacetoxy moiety and shifts in the signals of the target molecule provide clear evidence of the new bond formation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Succinimide Protons (-CH₂CH₂-) | ~2.90 | Singlet |
| Chloroacetoxy Protons (Cl-CH₂-) | ~4.65 | Singlet |
| ¹³C NMR | ||
| Succinimide Carbons (-C H₂C H₂-) | ~25.5 | |
| Succinimide Carbonyls (-C =O) | ~170.0 | |
| Chloroacetoxy Methylene Carbon (Cl-C H₂-) | ~40.5 | |
| Chloroacetoxy Carbonyl Carbon (-C =O) | ~165.0 |
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed for determining the molecular weight of compounds, confirming the identity of reaction products, and monitoring the progress of a chemical reaction in real-time.
For this compound, which has a molecular weight of 191.57 g/mol , MS analysis would be expected to show a molecular ion peak corresponding to this mass. Depending on the ionization technique used, such as Electrospray Ionization (ESI), protonated molecules [M+H]⁺ or other adducts may be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.
A key application of MS is in monitoring the progress of reactions involving this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by MS, researchers can track the disappearance of the starting material's signal and the appearance of the product's signal. This allows for the optimization of reaction conditions, such as temperature, time, and catalyst loading. Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with MS allow for rapid analysis of reaction mixtures with minimal sample preparation. waters.com
Furthermore, tandem mass spectrometry (MS/MS) is used for structural characterization. The molecular ion of a product can be isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the structure of the molecule and can confirm the site of modification where the chloroacetoxy group has been attached. While specific fragmentation pathways are compound-dependent, for N-hydroxysuccinimide esters in general, cleavage of the N-O bond is a common fragmentation pathway observed in MS/MS analysis. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Formula | Expected m/z |
| Molecular Ion [M]⁺ | [C₆H₆ClNO₄]⁺ | 191.00 (for ³⁵Cl) / 193.00 (for ³⁷Cl) |
| Protonated Molecule [M+H]⁺ | [C₆H₇ClNO₄]⁺ | 192.00 (for ³⁵Cl) / 194.00 (for ³⁷Cl) |
| Sodium Adduct [M+Na]⁺ | [C₆H₆ClNO₄Na]⁺ | 213.98 (for ³⁵Cl) / 215.98 (for ³⁷Cl) |
Advanced Chromatographic Techniques in Purification and Analytical Assessment
Chromatography is essential for both the purification of this compound after its synthesis and for the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique used for these purposes.
For analytical assessment, a small amount of the compound is injected into an HPLC system. The compound travels through a column packed with a stationary phase, and its interaction with this phase causes it to separate from impurities. A detector at the end of the column measures the amount of substance eluting over time, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the areas of any impurity peaks.
Given the polarity of N-succinimidyl esters, Reverse-Phase HPLC (RP-HPLC) is a standard method. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. sielc.comresearchgate.net For compounds that are too polar for good retention on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. d-nb.info HILIC uses a polar stationary phase and a more organic mobile phase, providing an alternative separation mechanism. d-nb.info
For purification on a larger scale, flash column chromatography is often used. However, care must be taken as N-hydroxysuccinimide esters can be sensitive to the acidic nature of standard silica (B1680970) gel, which may cause degradation. reddit.com To mitigate this, the silica gel can be neutralized, for example, by pre-treating the column or adding a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent. reddit.com
Table 3: Exemplar Chromatographic Methods for Analysis of Succinimide-Related Compounds
| Technique | Column Type | Mobile Phase | Application |
| RP-HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. | Analysis of N-Chlorosuccinimide. sielc.com |
| RP-HPLC | Symmetry® C18 | Methanol and 10 mmol/L phosphoric buffer solution (pH 6.5) (5:95, v/v). | Analysis of succinimide and succinamic acid. researchgate.net |
| HILIC | HILIC column | Mobile phases at neutral pH. | Quantification of N-hydroxysuccinimide (NHS) and sulfo-NHS. d-nb.info |
Future Research Directions and Translational Perspectives
Exploration of Novel Reaction Scaffolds and Chemical Transformations
The unique structure of N-(Chloroacetoxy)succinimide allows for sequential or orthogonal reactions, making it a valuable tool for the synthesis of complex molecular architectures. The NHS ester provides a reactive site for the facile conjugation with primary and secondary amines, a cornerstone of bioconjugation and peptide synthesis. chemicalbook.comyoutube.com Concurrently, the chloroacetyl group serves as an electrophilic site for reactions with nucleophiles such as thiols. nih.gov
Future research could focus on exploiting this dual reactivity to develop novel heterocyclic scaffolds. For instance, reaction with a molecule containing both an amine and a thiol could lead to the formation of complex cyclic structures in a single step. The development of one-pot synthesis protocols utilizing this compound could significantly streamline the production of diverse molecular libraries.
| Reaction Type | Reactant Functional Group | Resulting Linkage | Potential Application |
| Aminolysis | Primary/Secondary Amine | Amide Bond | Peptide synthesis, Bioconjugation |
| Nucleophilic Substitution | Thiol | Thioether Bond | Crosslinking, Surface modification |
| Cyclization | Dinucleophilic Reagents | Heterocyclic Scaffolds | Drug discovery, Materials science |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The increasing demand for the rapid synthesis and screening of large compound libraries necessitates the integration of versatile reagents into automated platforms. youtube.com this compound is well-suited for such applications due to its reactivity under mild conditions and its potential for solid-phase synthesis. Its ability to participate in robust and well-understood reactions makes it a prime candidate for incorporation into automated synthesis workflows for the generation of peptide and small molecule libraries. nih.govsynplechem.com
In the context of high-throughput screening (HTS), this compound could be employed to identify novel inhibitors of enzymes with reactive cysteine or lysine (B10760008) residues. mdpi.comnih.gov An HTS campaign could involve the screening of a library of nucleophilic compounds against a target protein that has been pre-incubated with this compound, allowing for the identification of fragments that can displace the chloroacetyl group.
Development of Advanced Biomedical Research Tools and Probes
The development of chemical probes is essential for elucidating biological processes. The bifunctional nature of this compound makes it an attractive scaffold for the design of activity-based probes and bioconjugation reagents. thermofisher.com For example, it can be used to link a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to a protein of interest via an amine-reactive NHS ester, while the chloroacetyl group can be used to covalently label a nearby interacting partner with a reactive cysteine residue.
Furthermore, this compound can be utilized in the development of antibody-drug conjugates (ADCs). The NHS ester can react with lysine residues on an antibody, and the chloroacetyl group can subsequently be used to attach a cytotoxic drug. This strategy allows for the targeted delivery of therapeutic agents to cancer cells.
| Probe/Tool | Design Strategy | Application |
| Activity-Based Probe | Incorporation of a reporter tag and a reactive group | Enzyme profiling, Target identification |
| Crosslinking Reagent | Linking two or more biomolecules | Studying protein-protein interactions |
| Bioconjugation Reagent | Attaching labels or drugs to biomolecules | Immunoassays, Drug delivery |
Theoretical and Computational Chemistry Contributions to Reaction Prediction and Optimization
Computational chemistry can provide valuable insights into the reactivity and reaction mechanisms of this compound. mdpi.com Density Functional Theory (DFT) calculations can be employed to model the transition states of its reactions with various nucleophiles, allowing for the prediction of reaction rates and selectivity. Such studies can aid in the optimization of reaction conditions and the design of novel synthetic methodologies.
Molecular dynamics simulations can be used to study the interactions of this compound-modified proteins with their biological targets. This can provide a deeper understanding of the structural basis for their activity and guide the design of more potent and selective probes and therapeutic agents.
Potential in the Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
While direct application as an active pharmaceutical ingredient (API) is less likely, derivatives of this compound could be explored for their therapeutic potential. The electrophilic nature of the chloroacetyl group could be exploited to design covalent inhibitors of enzymes implicated in disease. nih.gov However, significant research would be required to optimize the efficacy and minimize off-target effects of such compounds. The development of chloro-containing molecules remains a significant area of interest in pharmaceutical research. nih.gov
Q & A
Q. What are the standard laboratory protocols for synthesizing N-(Chloroacetoxy)succinimide?
this compound is typically synthesized via chloroacetylation of succinimide using chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen atmosphere. Reaction temperature (0–25°C) and stoichiometric control (1:1 molar ratio of succinimide to chloroacetyl chloride) are critical to minimize side reactions. Post-synthesis purification involves recrystallization from non-polar solvents or column chromatography .
Q. What safety precautions are essential when handling this compound?
Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Store the compound in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition .
Q. Which spectroscopic methods are recommended for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of characteristic peaks: the succinimide ring protons (δ 2.8–3.0 ppm) and chloroacetoxy group (δ 4.2–4.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1770 cm⁻¹ for the succinimide ring and ~1720 cm⁻¹ for the ester). Mass spectrometry (ESI-MS or EI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 190.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound for chloroacetylation of alcohols or amines?
Yield discrepancies often arise from competing hydrolysis or solvent polarity effects. For moisture-sensitive reactions, use anhydrous solvents (e.g., DMF or acetonitrile) and molecular sieves. Pre-activate nucleophiles (e.g., alcohols) with bases like DMAP (4-dimethylaminopyridine) to enhance reactivity. Kinetic monitoring via TLC or in-situ IR helps identify optimal reaction termination points .
Q. What mechanistic insights explain this compound’s selectivity in crosslinking applications?
The compound’s chloroacetoxy group acts as an electrophilic acylating agent, targeting nucleophilic residues (e.g., primary amines or thiols) in proteins or polymers. Its selectivity is governed by steric accessibility and pH: at pH 7–9, amines are deprotonated, enhancing reactivity. Comparative studies with NHS esters (e.g., EMCS) show slower kinetics but higher hydrolytic stability, making it suitable for stepwise conjugations .
Q. How does this compound compare to N-Chlorosuccinimide (NCS) in chlorination reactions?
Unlike NCS (a halogenation agent), this compound functions as an acylating reagent. While NCS chlorinates via radical or ionic pathways (e.g., allylic or aromatic chlorination), this compound transfers the chloroacetoxy group, enabling selective modification of biomolecules. Reactivity can be tuned by solvent choice: polar aprotic solvents (e.g., DMSO) accelerate acylation but may increase hydrolysis risks .
Q. What strategies mitigate decomposition of this compound during long-term storage?
Decomposition occurs via hydrolysis of the chloroacetoxy group. Store under inert gas (argon or nitrogen) in desiccated containers with silica gel. Lyophilization or formulation as a stable salt (e.g., sodium or potassium adducts) extends shelf life. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) ensure integrity .
Methodological Notes
- Data Contradiction Analysis : Compare reaction outcomes across solvents (e.g., DMF vs. THF) using ANOVA to statistically validate optimal conditions.
- Thermodynamic Data : Reference NIST thermochemistry databases for enthalpy of formation (ΔfH°) and reaction kinetics .
- Crosslinking Applications : Combine MALDI-TOF MS and SDS-PAGE to confirm molecular weight shifts in modified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
